molecular formula C₁₃H₁₀N₂O₅ B1663445 4-Hydroxy thalidomide CAS No. 5054-59-1

4-Hydroxy thalidomide

货号 B1663445
CAS 编号: 5054-59-1
分子量: 274.23 g/mol
InChI 键: XMPJICVFSDYOEG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxy thalidomide is a metabolite of Thalidomide . It is a chemical compound with the formula C₁₃H₁₀N₂O₅ . It is known to be a Thalidomide-based Cereblon ligand used in the recruitment of CRBN protein . It can be connected to the ligand for protein by a linker to form PROTACs .


Synthesis Analysis

The synthesis of 4-Hydroxy thalidomide involves a continuous 3–4 step flow approach . The immunomodulatory drugs (IMiDs) thalidomide, pomalidomide, and lenalidomide are widely used to treat multiple myeloma . After incubation of thalidomide with fraction S9 from human liver, formation of the 5-hydroxy and 5′-hydroxy metabolites could be demonstrated .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy thalidomide involves a phthalimide ring . The binding of thalidomide derivatives to CRBN, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .


Chemical Reactions Analysis

The binding of thalidomide derivatives to CRBN, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation . Hydroxylation of thalidomide on the C4-position of the phthalimide ring (4-hydroxy thalidomide) led to a weakly anti-angiogenic compound .


Physical And Chemical Properties Analysis

4-Hydroxy thalidomide has a molecular weight of 274.24 . Its chemical formula is C₁₃H₁₀N₂O₅ . The stability of the metabolites was investigated and degradation was avoided by rapid chilling and acidification of the samples .

科学研究应用

  • Pharmacology

    • Thalidomide and its metabolites, including 4-Hydroxy thalidomide, have been studied for their unique immunomodulating action . The aim of one study was to develop HPLC assays for the 5-hydroxy, 5,6-dihydroxy, 4,5-dihydroxy and 5′-hydroxy metabolites of thalidomide and to investigate their possible formation in man—in-vitro in liver homogenates and in-vivo in healthy volunteers .
    • The methods involved reversed-phase HPLC assays with UV detection for quantification of the metabolites in the low ng mL −1 range in plasma and incubate samples .
    • The results demonstrated the formation of two hydroxylated metabolites of thalidomide in the liver in man, but only one of these could be detected in the circulation .
  • Cancer Research

    • Thalidomide analogs, including 4-Hydroxy thalidomide, have been evaluated for antiangiogenic activity in an ex vivo rat aorta ring assay .
    • The methods involved in silico pharmacophore analysis and molecular docking with a crystal structure of human cereblon to investigate the cereblon binding abilities of the thalidomide analogs .
    • The results suggest that not all antiangiogenic thalidomide analogs can bind cereblon, and multiple targets and mechanisms of action may be involved .
  • Multiple Myeloma Treatment

    • Thalidomide, a first-generation immunomodulatory drug (IMiD), has been used in the treatment of multiple myeloma . IMiDs bind to cereblon, leading to the degradation of proteins involved in B-cell survival and proliferation .
    • Thalidomide’s effectiveness and safety in newly diagnosed and relapsed/refractory multiple myeloma have been demonstrated in numerous clinical studies . Salvage regimens combining thalidomide and corticosteroids (with/without selected cytotoxic or targeted agents) remain useful in heavily pretreated patients who are ineligible for novel anti-myeloma therapies .
  • Toxicological Studies

    • Thalidomide and its metabolites, including 4-Hydroxy thalidomide, have been studied in rabbits, a thalidomide-sensitive species . The study confirmed similar in vivo biotransformations to 5-hydroxythalidomide and 5′-hydroxythalidomide after oral administration of thalidomide .
    • The methods involved the analysis of blood plasma from male rabbits after oral administration of thalidomide (2.0 mg/kg), revealing a similar time dependence to those in blood plasma .
    • The results suggest that metabolic activation of thalidomide may be dependent on rabbit liver enzymes .
  • Immunomodulatory Effects

    • Thalidomide, originally developed as a sedative drug, causes multiple defects due to severe teratogenicity, but it has been re-purposed for treating multiple myeloma, and derivatives such as lenalidomide and pomalidomide have been developed for treating blood cancers .
    • The molecular mechanisms of thalidomide and its derivatives remained poorly understood until recently, when cereblon (CRBN), a primary direct target of thalidomide, was identified . CRBN is a ligand-dependent substrate receptor of the E3 ubiquitin ligase complex cullin-RING ligase 4 (CRL4 CRBN) .
    • When a ligand such as thalidomide binds to CRBN, it recognizes various ‘neosubstrates’ depending on the shape of the ligand . CRBN has been utilized in a novel protein knockdown technology named proteolysis targeting chimeras (PROTACs) .
  • Proteolysis Targeting Chimeras (PROTACs)

    • Thalidomide and its derivatives have been used in the development of proteolysis targeting chimeras (PROTACs) .
    • PROTACs are heterobifunctional molecules that are being developed to specifically degrade proteins of interest . They work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
    • The development of PROTACs has been facilitated by the discovery of thalidomide’s binding to cereblon, a substrate receptor of the CRL4 E3 ubiquitin ligase .

未来方向

Thalidomide and its derivatives, including 4-Hydroxy thalidomide, are currently the only protein degraders used in clinical practice . Ongoing and future trials may provide further insights into the current role of thalidomide, especially by comparing thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating thalidomide’s association with novel therapies .

属性

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-8-3-1-2-6-10(8)13(20)15(12(6)19)7-4-5-9(17)14-11(7)18/h1-3,7,16H,4-5H2,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPJICVFSDYOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy thalidomide

CAS RN

5054-59-1
Record name 4-Hydroxy thalidomide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005054591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,6-dioxo-3-piperidinyl)-4-hydroxy-1H-isoindole-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXY THALIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J344NHC6VB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Triethylamine (2.70 mL, 19.4 mmol) was added to a mixture of 3-hydroxyphthalic anhydride (3.00 g, 18.3 mmol) and rac-α-aminoglutarimide hydrochloride (3.01 g, 18.3 mmol) in DMF (60 mL). The reaction mixture was heated to 90° C. overnight, then cooled to room temperature and the solvent was evaporated under vacuum. The residue was stirred in CH2Cl2 (100 mL) for 30 min and the solvent was removed under vacuum. The residue was stirred in water (120 mL) for 2 h and the resulting solid was filtered, washed with water (50 mL) and dried. 1,4-Dioxane (200 mL) was added, and the resulting suspension was stirred for 16 h and filtered; the insoluble material was reserved. The filtrate was treated with decolorizing carbon (2 g) and heated to reflux for 1 h. After cooling to 50° C. the reaction mixture was filtered through Celite and the filter was washed with additional 1,4-dioxane (50 mL). The filtrate was combined with the insoluble precipitate and evaporated to dryness. The resulting solid was triturated with ethyl acetate (100 mL), filtered and dried to give 2-(2,6-dioxo-piperidin-3-yl)-4-hydroxy-isoindole-1,3-dione, 4.18 g, in 56% yield; 1H NMR (DMSO-d6) δ 1.99-2.06 (m, 1H), 2.45-2.61 (m, 2H), 2.82-2.96 (m, 1H), 5.08 (dd, J=12.6 Hz, J=5.3 Hz, 1H), 7.23-7.33 (m, 2H), 7.66 (dd, J=8.2 Hz, J=7.2 Hz, 1H), 11.10 (s, 1H), 11.19 (s, 1H).
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy thalidomide
Reactant of Route 2
Reactant of Route 2
4-Hydroxy thalidomide
Reactant of Route 3
Reactant of Route 3
4-Hydroxy thalidomide
Reactant of Route 4
Reactant of Route 4
4-Hydroxy thalidomide
Reactant of Route 5
4-Hydroxy thalidomide
Reactant of Route 6
4-Hydroxy thalidomide

Citations

For This Compound
40
Citations
B Knoche, G Blaschke - Chirality, 1994 - Wiley Online Library
The stereoselective metabolism of the former sedative thalidomide and the metabolism of its analogue EM 12 were studied in vitro with liver homogenates. In our study we focused on …
Number of citations: 44 onlinelibrary.wiley.com
CANN LISEK - 1986 - search.proquest.com
… enzymatic hydration of the proposed arene oxide(s), followed by dehydration, is a major pathway com- peting with spontaneous rearrangement for formation of 4-hydroxythalidomide in …
Number of citations: 0 search.proquest.com
MG Marks, J Shi, MO Fry, Z Xiao, M Trzyna… - Biological and …, 2002 - jstage.jst.go.jp
… The most active hydroxylated thalidomide analogs against HUVEC proliferation were 4-hydroxy thalidomide (M1; 100% mean inhibition at 333mM), 1-hydroxy thalidomide (M3; 87% …
Number of citations: 83 www.jstage.jst.go.jp
C Weinz, G Blaschke - Journal of Chromatography B: Biomedical Sciences …, 1995 - Elsevier
… The structures of thalidomide (1), its possible hydroxylated phase I metabolites 4-hydroxythalidomide (2), 5-hydroxythalidomide (3) [13,18], N-hydroxythalidomide (4), and the …
Number of citations: 40 www.sciencedirect.com
EM Archinal-Thomas - 2000 - search.proquest.com
… The targeted 4-hydroxy thalidomide 31, and 6-deoxygenated 4-hydroxy thalidomide 28 arise from a TBDMS-protected erythro-hydroxy-amino lactam 26 generated from a ring …
Number of citations: 2 search.proquest.com
C Steinebach, I Sosič, S Lindner, A Bricelj, F Kohl… - …, 2019 - pubs.rsc.org
… Strong affinity for the IMiD binding site of CRBN was achieved with derivatives of lenalidomide, 9 4-hydroxy-thalidomide, 11 and 4-aminothalidomide (pomalidomide). In numerous cases…
Number of citations: 48 pubs.rsc.org
L Zhou, W Chen, C Cao, Y Shi, W Ye, J Hu… - European Journal of …, 2020 - Elsevier
… As shown in Scheme 2, ligand 4-hydroxy-thalidomide (15) for recognizing CRBN and recruiting E3-ligase could be synthesized from condensation of 4-hydroxyphthalic anhydride (13) …
Number of citations: 31 www.sciencedirect.com
Y Da, S Liu, P Lin, F Wang, R Yan, Y Shu… - Medicinal Chemistry …, 2020 - Springer
… 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione (4-hydroxy thalidomide) reacted with RU-59063 by the Mitsunobu reaction to get PAP508 as a novel PROTAC. …
Number of citations: 15 link.springer.com
DR Chatterjee, S Kapoor, M Jain, R Das… - Drug Discovery …, 2023 - Elsevier
… reported various MK-5108 adducts (JB300, JB301, JB304, JB305, and JB325) manufactured, using poly-ethylene glycols and aliphatic linkers in conjunction with 4-hydroxy-thalidomide…
Number of citations: 4 www.sciencedirect.com
M Rishfi, S Krols, F Martens, SL Bekaert… - European Journal of …, 2023 - Elsevier
… Direct alkylation of 4-hydroxy thalidomide with tosylated or mesylated linkers was sluggish and suffered from difficult separations and moderate yields (data not shown), in line with …
Number of citations: 3 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。